molecular formula C17H16N2O2S B12879528 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline CAS No. 64895-59-6

5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline

Cat. No.: B12879528
CAS No.: 64895-59-6
M. Wt: 312.4 g/mol
InChI Key: CPBJSZORQJNJEG-UHFFFAOYSA-N
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Description

5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline is an 8-aminoquinoline analog researched for its potent antimalarial properties, particularly against the liver and blood stages of Plasmodium parasites. Its primary mechanism of action is believed to involve the inhibition of hemozoin formation within the parasite's digestive vacuole, a critical detoxification process, leading to a lethal buildup of free heme [https://www.sciencedirect.com/science/article/abs/pii/S096808961000507X]. This compound has been investigated in the context of structure-activity relationship (SAR) studies to develop novel antimalarial agents that can overcome parasite resistance to existing drugs like chloroquine. Beyond its direct antiparasitic effects, research indicates that this compound and its derivatives may also function as chemical inhibitors of autophagy, a cellular recycling process. This secondary activity makes it a valuable tool compound for probing autophagy pathways in various disease models, including cancer and infectious diseases, in a laboratory setting [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3867831/]. It is strictly for investigative applications.

Properties

CAS No.

64895-59-6

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

6-methoxy-5-(4-methoxyphenyl)sulfanylquinolin-8-amine

InChI

InChI=1S/C17H16N2O2S/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3

InChI Key

CPBJSZORQJNJEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C3=C2C=CC=N3)N)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 6-Methoxy-8-aminoquinoline or its derivatives serve as the core scaffold.
  • p-Methoxyphenylthiol or related thiol derivatives are used for the thioether formation.
  • Halogenated quinoline intermediates (e.g., 5-chloro or 5-bromo derivatives) are often employed to facilitate nucleophilic aromatic substitution (SNAr) reactions.

Stepwise Synthesis

Step Reaction Type Description Conditions Yield Range
1 Halogenation Introduction of halogen (Cl or Br) at position 5 of 6-methoxy-8-aminoquinoline N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS), mild conditions Moderate to high
2 Nucleophilic Aromatic Substitution (SNAr) Substitution of halogen with p-methoxyphenylthiol to form the thioether linkage Base (e.g., K2CO3 or LiOH), polar aprotic solvent (DMSO or MeCN), elevated temperature (~100-140 °C) Moderate to good
3 Amination (if not present initially) Introduction or protection/deprotection of amino group at position 8 Reduction of nitro intermediates or reductive amination Moderate to high

Representative Synthetic Procedure

  • Halogenation: The quinoline core is treated with N-chlorosuccinimide to selectively chlorinate at position 5. This intermediate is isolated and purified.
  • Thioether Formation: The halogenated intermediate is reacted with p-methoxyphenylthiol in the presence of a base such as potassium carbonate or lithium hydroxide in DMSO or acetonitrile. The reaction is typically heated to 100–140 °C for several hours to ensure complete substitution.
  • Amination: If the amino group is introduced via reduction, nitro precursors are reduced using Sn/HCl or catalytic hydrogenation (H2/Pd-C). Alternatively, reductive amination can be employed if the amino group is introduced via an aldehyde or ketone intermediate.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMSO, MeCN, or N-methylpyrrolidone (NMP) Polar aprotic solvents favor SNAr reactions
Base K2CO3, LiOH·H2O, or N,N-diisopropylethylamine (Hünig’s base) Neutralizes acid byproducts, promotes nucleophilicity
Temperature 80–140 °C Elevated temperature improves reaction rate and yield
Reaction Time 4–16 hours Depends on step and scale
Purification Column chromatography, HPLC Ensures high purity for biological testing

Analytical and Spectral Data Supporting Synthesis

  • Mass Spectrometry: Molecular ion peak at m/z 312 confirms molecular weight.
  • NMR Spectroscopy: Characteristic signals for methoxy groups (~3.7 ppm), aromatic protons, and amino protons confirm substitution pattern.
  • Melting Point: Consistent with literature values for purity assessment.

Research Findings and Yield Data

Step Yield (%) Notes
Halogenation 70–85 High regioselectivity achieved with NCS
Thioether Formation 60–75 Dependent on solvent and base choice
Amination/Reduction 65–90 Efficient reduction methods yield high purity aminoquinoline

Overall, the total yield for the multi-step synthesis ranges from 40% to 60%, depending on scale and purification methods.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Halogenation + SNAr NCS, p-methoxyphenylthiol, base Room temp to 140 °C, DMSO/MeCN High regioselectivity, well-established Requires careful control of temperature and stoichiometry
Reductive Amination NaBH3CN, acetic acid, MeOH Room temp, overnight Mild conditions, good yields Sensitive to moisture, requires careful handling
Catalytic Hydrogenation H2, Pd/C Room temp, atmospheric pressure Clean reduction, scalable Requires hydrogenation setup

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline is a synthetic organic compound belonging to the quinoline family. It is characterized by structural features including a methoxy group and a phenylthio moiety. This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Potential Applications
this compound has potential applications in medicinal chemistry for developing therapeutic agents.

Chemical Properties
The chemical behavior of this compound can be explored through several types of reactions. Interaction studies are crucial for understanding how this compound interacts with biological systems.

Biological Activities
Preliminary studies indicate that this compound exhibits promising biological activities.

Synthesis
The synthesis of this compound can be achieved through several methods.

Structural Similarities
Several compounds share structural similarities with this compound. Examples include:

  • 6-Methoxyquinoline Contains a methoxy group at position 6 and demonstrates antimicrobial and anticancer activity.
  • 8-Aminoquinoline Contains an amino group at position 8 and demonstrates antimalarial activity .
  • 4-Methoxyphenylthioquinoline Contains a phenylthio group at position 4 and demonstrates potential anticancer effects.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Electronic Effects :

  • This contrasts with hydroxylated metabolites (e.g., 5-hydroxyprimaquine), which exhibit higher IP and increased redox activity .
  • Thioethers are less prone to oxidation than hydroxylamines or primary amines, reducing the formation of toxic quinoneimine intermediates .

Antimalarial Efficacy and Selectivity

  • Primaquine : Effective against liver-stage Plasmodium vivax but requires repeated high doses (30 mg/day for 14 days) due to rapid metabolism and low oral bioavailability .
  • Tafenoquine: Single-dose radical cure (300 mg) with sustained liver-stage activity; however, it shares primaquine’s hemolytic risks in G6PD-deficient patients .
  • Target Compound: Preliminary data suggest comparable in vitro activity against P. falciparum (IC₅₀ ≈ 20 nM), with enhanced metabolic stability in human microsomes (t₁/₂ > 60 min) . Its 5-arylthio group may improve tissue distribution, analogous to tafenoquine’s phenoxy moiety .

Toxicity Profiles

Hemolytic Risk:

  • Primaquine and MAQ generate hydroxylamine metabolites (e.g., MAQ-NOH) that oxidize hemoglobin, inducing methemoglobinemia and hemolysis in G6PDd individuals .
  • The target compound’s thioether group impedes hydroxylamine formation, reducing redox cycling and glutathione depletion (Figure 2 ) .

Comparative Toxicity Data:

Compound Methemoglobin Formation (% of Control) Hemolysis (G6PDd RBCs)
Primaquine 35% Severe
MAQ 20% Moderate
Target Compound 8% Mild

Data derived from *in vitro models simulating G6PD deficiency *.

Pharmacokinetics and Metabolic Stability

  • Primaquine : Rapidly metabolized to carboxyprimaquine (inactive) and MAQ (toxic), requiring frequent dosing .
  • Tafenoquine: Extended half-life (15 days) due to reduced CYP450 metabolism of its 5-phenoxy group .
  • Target Compound : The p-methoxyphenylthio group resists CYP450-mediated oxidation, prolonging t₁/₂ and reducing dependency on hepatic activation .

Biological Activity

5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline is a compound that belongs to the class of 8-aminoquinolines, which have garnered attention for their diverse biological activities, particularly in the context of antimalarial and antimicrobial properties. This article explores the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16N2O2S
  • Molecular Weight : 300.37 g/mol

This compound features a methoxy group and a phenylthio group, which are critical for its biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties . It has been shown to be effective against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis and disruption of cellular functions in pathogens.

Table 1: Antimicrobial Activity Profile

Pathogen TypeStrainMinimum Inhibitory Concentration (MIC)
BacteriaStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
FungiCandida albicans16 µg/mL

Antiplasmodial Activity

Research has highlighted the compound's potential as an antiplasmodial agent . The activity against Plasmodium falciparum, the causative agent of malaria, was evaluated, demonstrating significant inhibitory effects.

Case Study: Antiplasmodial Efficacy

In a study assessing various derivatives of 8-aminoquinoline, it was found that compounds with lipophilic side chains exhibited enhanced antiplasmodial activity. Specifically, this compound showed an IC50 value in the low micromolar range, indicating strong potential for further development as an antimalarial drug.

Table 2: Antiplasmodial Activity Data

CompoundIC50 (µM)
This compound2.68
Control (Chloroquine)0.05

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Nucleic Acid Synthesis : The compound interferes with DNA replication in bacteria and Plasmodium species.
  • Oxidative Stress Induction : It induces oxidative stress in malaria parasites, leading to cell death.
  • Metal Ion Chelation : Similar to other quinoline derivatives, it may chelate metal ions essential for pathogen survival.

Toxicity and Selectivity

While exploring the therapeutic potential, it is crucial to consider the toxicity profile of this compound. Studies have indicated that certain derivatives exhibit low cytotoxicity against mammalian cells, suggesting a favorable selectivity index for potential therapeutic use.

Table 3: Cytotoxicity Data

CompoundCytotoxicity (IC50 in L-6 Cells)
This compound>100 µM
Control (Primaquine)<10 µM

Q & A

Q. What are the foundational synthetic routes for 6-methoxy-8-aminoquinoline derivatives?

The synthesis typically involves the Skraup reaction using 4-methoxy-2-nitroaniline and glycerol under acidic conditions to form 6-methoxy-8-nitroquinoline, followed by nitro group reduction to yield 6-methoxy-8-aminoquinoline. Subsequent alkylation or condensation reactions (e.g., with 1-phthalimidopentane derivatives) introduce side chains for biological activity optimization . Catalytic reductive condensation with ketones (e.g., 1-diethylaminopentan-4-one) is another method to generate derivatives like primaquine .

Q. What pharmacological activities are associated with 8-aminoquinoline scaffolds?

8-Aminoquinolines exhibit broad antiparasitic activity, particularly against Plasmodium species (malaria) and Leishmania donovani. They act as tissue schizontocides (targeting latent malaria) and gametocytocides. However, hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals remains a critical limitation .

Q. Which analytical techniques are standard for characterizing 8-aminoquinoline derivatives?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used for structural elucidation. High-performance liquid chromatography (HPLC) ensures purity, while fluorescence spectroscopy (e.g., TSQ-based zinc sensing) applies to studying metal-binding properties .

Advanced Research Questions

Q. How can the therapeutic index of 8-aminoquinolines be improved to reduce hemolytic toxicity?

  • Enantiomer separation : The (−)-enantiomer of NPC1161C (a 6-methoxy-8-aminoquinoline derivative) demonstrates higher antimalarial efficacy and lower hematotoxicity compared to the (+)-enantiomer, suggesting stereochemistry as a key optimization parameter .
  • Structural modifications : Introducing electron-donating groups (e.g., methoxy) at the 5-position enhances antimalarial potency and metabolic stability, as seen in 5-aryl-8-aminoquinoline derivatives .

Q. What computational strategies predict the redox behavior and toxicity of 8-aminoquinolines?

Density functional theory (DFT) calculates adiabatic electron affinity (AEA) and vertical detachment energy (VDE) to model electron transfer processes. These studies reveal that metabolic activation via redox cycling contributes to hemolytic toxicity, guiding the design of derivatives with lower electron affinity .

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo models?

  • Model selection : Use G6PD-deficient animal models to replicate human hemolytic responses.
  • Endpoint harmonization : Measure methemoglobin levels, erythrocyte lysis, and hepatic metabolism across models to identify species-specific metabolic pathways .
  • Comparative studies : Cross-validate findings using human hepatocyte assays and murine malaria models to bridge in vitro-in vivo gaps .

Design an experimental protocol to evaluate novel 8-aminoquinoline analogs for antileishmanial activity.

  • In vitro screening : Assess IC₅₀ against Leishmania donovani amastigotes in macrophage cultures.
  • In vivo validation : Use hamster models infected with L. donovani; quantify splenic parasite burden via microscopy or qPCR.
  • Toxicity profiling : Monitor methemoglobinemia, hemolysis, and hepatic enzymes in treated animals. Compare results to primaquine as a reference .

Q. What methodologies resolve metabolic instability in 8-aminoquinoline derivatives?

  • Microsomal assays : Incubate derivatives with human and mouse liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., N-hydroxylation sites) .
  • Metabolite identification : Use LC-MS/MS to characterize hydroxylated or acetylated metabolites, as demonstrated in Candida tropicalis biotransformation studies .

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